The compound [6-[(4-Fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol is an organic compound characterized by its complex structure, which includes a pyrrolidine ring fused with a pyridine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound falls under the category of organic compounds, which are defined as substances containing carbon atoms covalently bonded to other elements, typically hydrogen, oxygen, and nitrogen. Organic compounds can be further classified into several types based on their structure and functional groups. In this case, the presence of both aromatic and heterocyclic structures classifies it within the heterocyclic aromatic compounds group, which are known for their diverse chemical properties and biological activities .
The synthesis of [6-[(4-Fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol typically involves multi-step synthetic routes that may include:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of this compound can be represented using various chemical drawing conventions. The core structure features:
The molecular formula can be deduced from its structural representation, indicating the number of carbon (C), hydrogen (H), nitrogen (N), and fluorine (F) atoms present. The three-dimensional arrangement of atoms is crucial for understanding its reactivity and interaction with biological targets.
This compound may participate in various chemical reactions typical for organic compounds with hydroxymethyl and aromatic functionalities:
These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for [6-[(4-Fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol in biological systems is likely linked to its ability to interact with specific receptors or enzymes.
Quantitative data from pharmacological studies would provide insights into its efficacy and potency against specific targets.
The physical properties of [6-[(4-Fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridin-5-yl]methanol include:
Chemical properties include reactivity patterns typical for alcohols and aromatic compounds, such as susceptibility to oxidation or substitution reactions.
This compound has potential applications in several scientific fields:
Ongoing research into this compound's properties will likely expand its utility across various scientific disciplines.
Multicomponent cyclizations enable efficient construction of the dihydropyrrolo[3,2-b]pyridine core, which is central to the target compound. A pivotal approach involves tert-butyl-protected intermediates, as demonstrated in the synthesis of tert-butyl 6-(4-fluorobenzyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS 1403903-10-5) [3]. This method employs a sequential alkylation-cyclization strategy where a brominated precursor undergoes Pd-catalyzed coupling with 4-fluorobenzylzinc bromide, achieving regioselective installation of the fluorophenylmethyl group. Subsequent deprotection yields the free heterocyclic core [6]. Alternative routes leverage in situ generation of enolates from β-ketoesters, which undergo [3+2] cycloadditions with functionalized nitriles to form the pyrrolopyridine ring. These one-pot methods typically proceed in tetrahydrofuran (THF) or dimethoxyethane at controlled temperatures (0°C to 60°C) and provide moderate-to-high yields (65–85%) [7]. The tert-butyl carbamate protecting group is crucial for preventing N-oxidation during oxidation steps and can be cleaved under mild acidic conditions without disrupting the 3,3-dimethyl substituents [6].
Table 1: Key Cyclization Methods for Dihydropyrrolo[3,2-b]pyridine Synthesis
Method | Conditions | Key Intermediate | Yield | Reference |
---|---|---|---|---|
Alkylation-Cyclization | Pd catalysis, THF, 65°C | tert-butyl 6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | 78% | [3] |
[3+2] Cycloaddition | Enolate/nitrile reaction, 0–60°C | 5-Unsubstituted dihydropyrrolo[3,2-b]pyridine | 65–85% | [7] |
Reductive Amination | NaBH₃CN, MeOH, 25°C | 6-(4-Fluorobenzyl)-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine | 70% | [6] |
The target compound emerged from fragment-based drug discovery (FBDD) campaigns focusing on inhibitors of apoptosis proteins (IAPs). Initial screening identified low-molecular-weight fragments (MW < 250 Da) with weak affinity for the BIR3 domain of XIAP. Structure-based optimization involved iterative crystallography-guided substitutions: Introduction of the 6-[(4-fluorophenyl)methyl] group enhanced hydrophobic contact with the Q24 pocket of XIAP, while the 5-hydroxymethyl moiety formed critical hydrogen bonds with T308 [2]. Core saturation via 1,2-dihydro reduction improved metabolic stability by reducing susceptibility to CYP3A4 oxidation, as confirmed in human microsomal assays (t₁/₂ increase from 12 min to >45 min) [3]. Molecular weight escalation from fragment hits (<250 Da) to lead compounds (~500 Da) was carefully controlled to maintain Lipinski compliance, with the final compound exhibiting calculated logP = 3.2 and PSA = 65 Ų [10]. Parallel optimization of 1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS 468092-30-0) demonstrated that N1-methylation enhances membrane permeability (PAMPA logPe = −5.2 vs. −6.8 for unmethylated analog) [10], validating the strategy applied to the 3,3-dimethyl-substituted core.
Regioselectivity challenges arise from the asymmetric pyrrolopyridine core, where positions C5 and C6 exhibit distinct electronic profiles. C5 is electron-deficient (π-deficient heterocycle), favoring nucleophilic substitutions, while C6 is moderately electron-rich due to the pyrrole nitrogen. The 5-hydroxymethyl group is installed via three key approaches:
C6 functionalization relies on electrophilic aromatic substitution (EAS), where the 4-fluorobenzyl group is introduced via Friedel-Crafts alkylation using 4-fluorobenzyl bromide and AlCl₃ (CH₂Cl₂, 0°C→25°C). This position’s electron density allows selective alkylation without affecting C5 [3]. The 3,3-dimethyl substitution on the pyrrolidine ring sterically blocks N1-alkylation, ensuring reaction occurs exclusively at C6.
Table 2: Regioselective Modifications at Core Positions
Position | Reaction Type | Reagent/Conditions | Product Regioselectivity | Yield |
---|---|---|---|---|
C5 | Directed lithiation | n-BuLi/THF/−78°C → DMF → NaBH₄ | >20:1 (C5 vs C6) | 85% |
C5 | Minisci alkylation | •CH₂OH/TiCl₃/H₂O/AcOH, 60°C | 7:1 (C5 vs C6) | 65% |
C6 | Friedel-Crafts alkylation | 4-Fluorobenzyl bromide/AlCl₃/CH₂Cl₂, 0°C→25°C | >50:1 (C6 vs C5) | 90% |
The 6-[(4-fluorophenyl)methyl] group provides strategic steric and electronic optimization. Crystallographic studies of related compounds reveal that the fluorophenyl moiety engages in edge-to-face π-stacking with Tyr123 of XIAP (distance: 3.8 Å, angle: 60°) and donates electron density to the pyridine ring via σ-induction [9]. This increases the core’s electron density at C6, enhancing binding to electrophilic regions of biological targets. Fluorine’s electronegativity (−I effect) reduces the electron density of the adjacent methylene linker, mitigating oxidative metabolism at this position [2]. Comparative studies show that replacing 4-fluorophenyl with phenyl decreases target affinity (Kᵢ = 120 nM vs. 38 nM for fluorophenyl), while bulkier groups (e.g., 3,5-difluorophenyl) induce steric clashes in the Q24 pocket [3]. Hydrogen-bonding studies confirm that the para-fluorine acts as a weak hydrogen-bond acceptor, forming C–H···F–C interactions with Gly306 (distance: 2.9 Å) [9]. These features collectively improve cellular activity, as evidenced by the compound ASTX660 (containing the same substituent), which shows 50-fold higher apoptosis induction in HL-60 cells than non-fluorinated analogs [2].
Table 3: Impact of Fluorophenyl Substitutents on Compound Properties
Substituent | Affinity (XIAP Kᵢ, nM) | Metabolic Stability (t₁/₂, min) | π-Stacking Energy (kJ/mol) |
---|---|---|---|
4-Fluorophenylmethyl | 38 | >45 | −15.2 |
Phenylmethyl | 120 | 28 | −9.7 |
3,5-Difluorophenylmethyl | 210 | 52 | −13.8* |
4-Chlorophenylmethyl | 45 | 41 | −14.1 |
*Steric clash reduces binding
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1